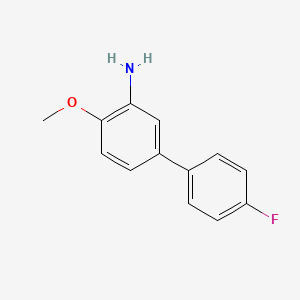

4'-Fluoro-4-methoxybiphenyl-3-amine

Description

4'-Fluoro-4-methoxybiphenyl-3-amine is a substituted biphenyl amine featuring a fluorine atom at the 4' position of one aromatic ring, a methoxy group at the 4 position of the adjacent ring, and an amine group at the 3 position. This compound is part of a broader class of fluorinated aromatic amines, which are of interest in pharmaceutical and materials science research due to their electronic and steric properties. The fluorine and methoxy substituents influence the molecule’s polarity, solubility, and reactivity, making it a candidate for applications such as drug intermediates or functional materials .

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2-methoxyaniline |

InChI |

InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3 |

InChI Key |

SNPHISDVXJIYOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

Introduction of Fluorine and Methoxy Groups: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor. The methoxy group can be introduced through a nucleophilic aromatic substitution reaction using methanol and a suitable base.

Amination: The amine group can be introduced through a Buchwald-Hartwig amination reaction using a palladium catalyst and an amine source.

Industrial Production Methods

Industrial production of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

Oxidation: Formation of biphenyl quinones.

Reduction: Formation of biphenyl amines.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

4'-Fluoro-4-methoxybiphenyl-3-amine is an organic compound notable for its biphenyl structure, which includes a fluorine atom at the 4-position and a methoxy group at the 4'-position, with an amine group located at the 3-position. Its molecular formula is C13H12FNO, and it has a molecular weight of approximately 233.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating biochemical pathways and receptor interactions.

The unique combination of functional groups in this compound enhances its reactivity and biological activity. The electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influence its interactions within biological systems, affecting cellular signaling and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Receptor Interaction : It has been studied for its potential as an inhibitor of neurokinin receptors, specifically the neurokinin 1 receptor (NK1R). This interaction suggests a role in modulating neurogenic inflammation and pain pathways.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. In vitro assays have indicated potential activity against specific types of cancer cells, although detailed mechanisms remain to be fully elucidated .

- Mechanism of Action : The mechanism involves binding to specific molecular targets, where the structural features of the compound enhance its binding affinity and specificity. The amine group can participate in hydrogen bonding, influencing the compound's overall biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Neurokinin Receptor Modulation

A study demonstrated that this compound acts as a selective antagonist for neurokinin receptors, implicating its use in pain management therapies. The findings indicated that this compound could effectively block NK1R activation, reducing neurogenic inflammation in animal models.

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted using various mammalian cell lines to assess the compound's potential as an anticancer agent. Results showed significant cytotoxic effects against certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated further .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 233.24 g/mol | NK1R antagonist, cytotoxic effects on cancer cells |

| 4-Aminobiphenyl | 169.22 g/mol | Carcinogenic properties, bladder tumor formation |

| 4-Methoxybiphenyl | 198.23 g/mol | Moderate anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.